molecular formula C10H8F2O3 B1322791 3-(Difluoromethoxy)cinnamic acid CAS No. 630424-87-2

3-(Difluoromethoxy)cinnamic acid

Numéro de catalogue: B1322791
Numéro CAS: 630424-87-2
Poids moléculaire: 214.16 g/mol
Clé InChI: YAXXERXTVQNNBQ-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Difluoromethoxy)cinnamic acid is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Potential

Cinnamic acid derivatives, including 3-(Difluoromethoxy)cinnamic acid, have been recognized for their anticancer properties. Research has highlighted the potential of these compounds in anticancer research, focusing on the synthesis and biological evaluation of various derivatives. The reactive sites in these acids facilitate their use as traditional and recent synthetic antitumor agents, underscoring their underutilized potential since their first clinical use in 1905 (De, Baltas, & Bedos-Belval, 2011).

Antioxidant Activity

Studies have also explored the antioxidant activity of cinnamic acid and its derivatives. They possess a broad spectrum of pharmacological actions, including significant antioxidant properties. This makes them valuable in various industries such as flavoring and perfumery. Research indicates that esterification of cinnamic acid enhances its antioxidant activity (Oladimeji, Essien, Sheriff, & Alemika, 2019).

Solubility Enhancement in Pharmaceuticals

The solubility of trans-cinnamic acid in pharmaceuticals has been a subject of interest. Studies demonstrate the enhancement of solubility in supercritical CO2 with ethanol as a cosolvent. This has implications for its use in food, cosmetics, and pharmaceutical industries due to its antimicrobial, antifungal, and antioxidant properties (Cháfer, Fornari, Stateva, & Berna, 2009).

Biopolymer Catalysis

Cinnamic acid derivatives have been used as catalysts in the polymerization of benzoxazines, demonstrating significant reductions in polymerization temperatures. The chemical structures of these acids impact their catalytic effect, highlighting their potential in the polymer industry (Rodríguez et al., 2020).

Renewable Green Epoxy Resins

Research has extended to the development of green epoxy resins derived from renewable cinnamic acid. The synthesis and properties of these resins are investigated for applications in various fields, focusing on their curing reactivity and thermal stability (Xin, Zhang, Huang, & Zhang, 2014).

Biosynthesis in Escherichia Coli

This compound has also been examined in the context of biosynthesis in E. coli. This research opens avenues for developing environmentally friendly biological processes as alternatives to existing chemical synthesis methods, particularly for the production of important commodity aromatic acids (Sun et al., 2016).

Safety and Hazards

3-(Difluoromethoxy)cinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

The primary target of 3-(Difluoromethoxy)cinnamic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, which leads to excessive extracellular matrix deposition, a key factor in fibrosis .

Mode of Action

This compound interacts with its target, TGF-β1, by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps maintain the epithelial state of cells . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .

Biochemical Pathways

The compound affects the TGF-β1/Smad signaling pathway, which is involved in the EMT process . By inhibiting the phosphorylation of Smad2/3 proteins, it prevents the formation of a complex with Smad4, which would otherwise move to the nucleus to regulate the expression of target genes and trigger the EMT process in epithelial cells .

Pharmacokinetics

The compound’s efficacy in in vitro and in vivo experiments suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that it could potentially be used as a therapeutic agent for idiopathic pulmonary fibrosis (IPF) .

Action Environment

Analyse Biochimique

Biochemical Properties

3-(Difluoromethoxy)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid. The difluoromethoxy group in this compound may influence the enzyme’s activity, potentially altering the reaction kinetics and product formation. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by causing irreversible DNA damage, leading to cell death . This compound also disrupts the cytoskeleton, affecting cell morphology and motility. Furthermore, this compound influences cell signaling pathways, such as the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression and cellular metabolism . These effects highlight the potential of this compound as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits HDACs, leading to changes in gene expression and induction of apoptosis in cancer cells . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates . These interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of HDACs and continuous induction of apoptosis in cancer cells . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the need for careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering cellular homeostasis . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, influencing its localization and accumulation . Additionally, binding to plasma proteins can affect its distribution and bioavailability. These factors play a critical role in determining the compound’s pharmacokinetic properties and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization is often mediated by targeting signals and post-translational modifications. For instance, the interaction with cytochrome P450 enzymes in the ER can influence the compound’s metabolic activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name

(E)-3-[3-(difluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-10(12)15-8-3-1-2-7(6-8)4-5-9(13)14/h1-6,10H,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXXERXTVQNNBQ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.